TH-Z145

Mevalonate pathway GGPPS selectivity bisphosphonate pharmacology

Researchers needing selective geranylgeranylation inhibition face off-target FPPS effects from standard bisphosphonates. TH-Z145 solves this with an inverted selectivity profile. - **Target:** GGPPS (IC50 = 210 nM); FPPS IC50 >30 µM (selectivity >140x). - **Applications:** Oncology (prenylation probing), immunology (vaccine adjuvant), infectious disease (influenza models). - **Supply:** Research quantities available for immediate shipping. Validated in AML, multiple myeloma, and SCLC models.

Molecular Formula C16H28O7P2
Molecular Weight 394.34 g/mol
Cat. No. B15565154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTH-Z145
Molecular FormulaC16H28O7P2
Molecular Weight394.34 g/mol
Structural Identifiers
InChIInChI=1S/C16H28O7P2/c1-2-3-4-5-6-7-11-23-15-10-8-9-14(12-15)13-16(24(17,18)19)25(20,21)22/h8-10,12,16H,2-7,11,13H2,1H3,(H2,17,18,19)(H2,20,21,22)
InChIKeyPHLMZTHHBLJPRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TH-Z145 GGPPS Inhibitor Overview


TH-Z145 is a lipophilic bisphosphonate small molecule that functions as a potent inhibitor of geranylgeranyl diphosphate synthase (GGPPS) with a reported IC50 of 210 nM . It is structurally characterized by the absence of a cationic center essential for farnesyl pyrophosphate synthase (FPPS) inhibition, which confers specificity for GGPPS (FPPS IC50 >30 µM, representing >140-fold selectivity) . TH-Z145 has been validated as a research tool for probing the mevalonate pathway and has demonstrated in vivo activity as a vaccine adjuvant in pathogenic influenza models .

TH-Z145 Selectivity Requirement


Generic bisphosphonates such as zoledronic acid and alendronate are widely used as FPPS inhibitors but exhibit minimal to no inhibitory activity against GGPPS, with reported GGPPS IC50 values of ~97–100 µM for zoledronic acid and no measurable inhibition for nitrogen-containing bisphosphonates in GGPPS assays [1]. Substituting TH-Z145 with these generic FPPS-targeting bisphosphonates would fail to produce the GGPPS-specific blockade required for studies of protein geranylgeranylation, a distinct downstream branch of the mevalonate pathway. Conversely, alternative GGPPS inhibitors such as digeranyl bisphosphonate (IC50 ~200 nM) and CML-07-119 (IC50 ~27 nM) differ from TH-Z145 in potency, selectivity, and application-specific validation, making direct substitution without experimental recalibration potentially confounding. The evidence below quantifies these differentiation dimensions.

TH-Z145 Head-to-Head Performance


GGPPS Selectivity Over FPPS

TH-Z145 demonstrates potent inhibition of GGPPS (IC50 = 210 nM) while exhibiting negligible activity against FPPS (IC50 >30 µM), representing a selectivity ratio of >143-fold . In contrast, the widely used clinical bisphosphonate zoledronic acid displays the opposite selectivity profile: it is a potent FPPS inhibitor (IC50 = 20 nM) with extremely weak GGPPS inhibition (IC50 = 97–100 µM) . Nitrogen-containing bisphosphonates as a class are ineffective against GGPPS, as demonstrated in a systematic evaluation of 23 bisphosphonates where none of the FPPS-inhibiting nitrogen-containing compounds showed meaningful GGPPS inhibition [1].

Mevalonate pathway GGPPS selectivity bisphosphonate pharmacology

Triple Combination Synergy in AML

TH-Z145 inhibits GGPPS with an IC50 of 210 nM, which is comparable in potency to digeranyl bisphosphonate (DGBP, IC50 = 200 nM), a commonly used reference GGPPS inhibitor . However, TH-Z145 incorporates an octyloxy-phenyl substituent that confers substantially greater lipophilicity relative to DGBP, a structural feature explicitly noted in its characterization as a 'very lipophilic bisphosphonate' . While a structurally distinct next-generation GGPPS inhibitor, CML-07-119, exhibits higher potency (IC50 ~27 nM) , TH-Z145 occupies an intermediate position in the GGPPS inhibitor landscape, offering comparable enzyme inhibition to DGBP with differentiated physicochemical properties.

GGPPS inhibition bisphosphonate structure-activity enzyme kinetics

Vaccine Adjuvant Activity

TH-Z145 has been specifically validated for in vivo adjuvant efficacy in a pathogenic influenza challenge model, where intraperitoneal administration of 20 µg TH-Z145 exhibited strong prophylactic effects [1]. In a defined immunization protocol, co-administration of TH-Z145 (100 µg) with OVA antigen (100 µg) significantly increased antigen-specific antibody titers, and immunization with PR8 HA1 subunit containing TH-Z145 conferred protection against mortality from live influenza virus challenge . This specific in vivo adjuvant validation is not currently established in the peer-reviewed literature for alternative GGPPS inhibitors such as digeranyl bisphosphonate or CML-07-119, which have been primarily characterized in oncology and bone metabolism contexts.

vaccine adjuvant in vivo immunology influenza model

Differential Cytotoxicity in SCLC

The molecular basis for TH-Z145's GGPPS selectivity has been explicitly characterized: TH-Z145 lacks the cationic center that is essential for FPPS inhibition, a structural feature that prevents binding to FPPS while retaining affinity for GGPPS . This mechanistic understanding is supported by co-crystallization studies of structurally related FPPS inhibitors (e.g., TH-Z93) with human FPPS, which identified the precise molecular interactions required for FPPS binding [1]. In contrast, nitrogen-containing bisphosphonates such as zoledronic acid and alendronate possess nitrogen-containing moieties that specifically target FPPS via interactions with the enzyme's active site and are ineffective against GGPPS [2].

enzyme selectivity bisphosphonate mechanism structural biology

TH-Z145 Research Applications


Geranylgeranylation vs. Farnesylation Selectivity

For studies examining the role of protein geranylgeranylation in cellular signaling, immune cell activation, or oncogenic processes, TH-Z145 provides specific GGPPS inhibition (IC50 = 210 nM) while leaving FPPS activity intact (IC50 >30 µM). This selectivity is essential for attributing observed phenotypes specifically to the geranylgeranylation branch of the mevalonate pathway, as generic bisphosphonates like zoledronic acid potently inhibit FPPS (IC50 = 20 nM) with minimal GGPPS activity, producing confounded effects on both farnesylation and geranylgeranylation [1].

Vaccine Efficacy Enhancement

TH-Z145 is supported by direct in vivo validation as a vaccine adjuvant, with demonstrated efficacy in a pathogenic influenza PR8 challenge model at 20 µg i.p. dosing and enhancement of OVA-specific antibody titers at 100 µg co-administration [2]. Unlike alternative GGPPS inhibitors (e.g., CML-07-119, digeranyl bisphosphonate) that have been characterized primarily in oncology or bone metabolism contexts without peer-reviewed adjuvant validation, TH-Z145 provides a literature-supported reference compound for initiating adjuvant discovery programs targeting the mevalonate pathway.

Combination Therapy in Hematologic Cancers

TH-Z145 adjuvant activity has been shown to synergize with the HMG-CoA reductase inhibitor simvastatin, and its effects are specifically rescued by the downstream metabolite geranylgeranyl pyrophosphate (GGPP) . This established pharmacology makes TH-Z145 an appropriate selection for experiments examining pathway crosstalk, feedback mechanisms, or combination strategies involving statins and GGPPS blockade, where substitution with non-selective bisphosphonates would introduce FPPS-mediated confounding.

GGPPS Dependency in Solid Tumors

With GGPPS potency (IC50 = 210 nM) comparable to the established reference compound digeranyl bisphosphonate (IC50 = 200 nM) , TH-Z145 offers an alternative GGPPS inhibitor for comparative studies requiring multiple structurally distinct tool compounds. Its defined selectivity profile (>140× over FPPS) and lipophilic character provide a complementary pharmacological probe for benchmarking novel GGPPS inhibitors or validating target engagement across different experimental systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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